2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named 2-(2,5-dichlorophenyl)-2-sulfanylacetic acid according to IUPAC nomenclature rules. This designation prioritizes the longest carbon chain containing the principal functional group (carboxylic acid), with the sulfanyl (-SH) and dichlorophenyl substituents assigned positional numbers based on the acetic acid backbone. The systematic name reflects the substitution pattern on the benzene ring, where chlorine atoms occupy the 2- and 5-positions relative to the acetic acid attachment point.
Alternative identifiers include the CAS registry numbers 2169410-39-1 and 6274-27-7 , which correspond to distinct synthetic routes or purification states of the compound. The molecular formula C₈H₆Cl₂O₂S encapsulates its elemental composition, with a molecular weight of 237.10 g/mol. The SMILES notation C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl provides a linear representation of its connectivity, while the InChIKey CRTGVRQQKMHWLD-UHFFFAOYSA-N serves as a unique digital fingerprint for chemical databases.
Table 1: Key Identifiers of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic Acid
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid |
| CAS Numbers | 2169410-39-1, 6274-27-7 |
| Molecular Formula | C₈H₆Cl₂O₂S |
| SMILES | C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl |
| InChIKey | CRTGVRQQKMHWLD-UHFFFAOYSA-N |
Molecular Architecture: Bonding Patterns and Stereoelectronic Features
The molecule comprises a benzene ring with chlorine atoms at the 2- and 5-positions, creating a para-dichloro substitution pattern relative to the acetic acid attachment at the 1-position. The acetic acid moiety features a tetrahedral carbon center bonded to both the sulfhydryl (-SH) and carboxyl (-COOH) groups. This arrangement induces significant steric and electronic interactions:
- Chlorine Effects : The electron-withdrawing chlorine atoms increase the acidity of both the thiol (pKa ≈ 8–10) and carboxylic acid (pKa ≈ 2–4) groups through inductive effects.
- Hydrogen Bonding : Intramolecular hydrogen bonding between the -SH and -COOH groups is sterically hindered due to their proximity on the same carbon, promoting instead intermolecular interactions in the solid state.
- Conjugation : The planar benzene ring and carboxylic acid group enable partial conjugation, though the thiol group’s lone pairs remain localized, limiting resonance stabilization.
Density functional theory (DFT) studies on analogous mercaptoacetic acids reveal bent geometries around the sulfur atom (C-S-H angle ≈ 96°) and nearly linear hydrogen-bonding motifs in dimeric configurations. The dichlorophenyl group’s bulkiness likely restricts free rotation of the acetic acid chain, favoring a fixed conformation in crystalline phases.
Comparative Analysis of Tautomeric Forms
Thiol-thione tautomerism is theoretically possible in this compound, involving proton transfer between the sulfhydryl group and adjacent carbonyl oxygen:
- Thiol Form (Dominant) : The -SH group remains protonated, stabilized by weak hydrogen bonding to the carboxylic acid oxygen. This form predominates in polar solvents due to solvation effects.
- Thione Form : Deprotonation of the thiol yields a thioketone (=S) structure, which is less favorable energetically due to reduced resonance stabilization compared to carboxylic acid groups.
Experimental evidence from IR spectroscopy of related compounds shows absorption bands at 2550–2600 cm⁻¹ (S-H stretch) and 1700–1750 cm⁻¹ (C=O stretch), confirming the thiol form’s prevalence. X-ray crystallography of analogous dithiocarbamates demonstrates that bulky substituents like the dichlorophenyl group disfavor thione formation by sterically hindering planar configurations required for conjugation.
Table 2: Tautomeric Stability in Mercaptoacetic Acid Derivatives
| Factor | Thiol Form Preference | Thione Form Preference |
|---|---|---|
| Substituent Bulk | High (e.g., dichlorophenyl) | Low |
| Solvent Polarity | Polar (e.g., water) | Nonpolar (e.g., hexane) |
| Temperature | Low | High |
Crystallographic Data and Solid-State Conformational Analysis
While direct crystallographic data for this compound remains unpublished, studies on structurally similar compounds provide insights into its likely solid-state behavior:
- Packing Motifs : Mercaptoacetic acid derivatives often form dimers via O-H···O hydrogen bonds between carboxylic acid groups, with additional S-H···S interactions creating layered structures.
- Unit Cell Parameters : Analogous chlorinated aromatics crystallize in monoclinic systems (space group P2₁/c) with unit cell dimensions a ≈ 10–12 Å, b ≈ 5–7 Å, c ≈ 15–18 Å, and β ≈ 90–110°.
- Conformational Rigidity : The dichlorophenyl group’s steric bulk likely enforces a coplanar arrangement between the benzene ring and acetic acid chain to minimize torsional strain.
In hypothetical crystal structures, the chlorine atoms would occupy positions perpendicular to the benzene plane to avoid van der Waals clashes, while the thiol group could participate in weak C-H···S hydrogen bonds with adjacent molecules. Disorder phenomena, common in halogenated compounds, might manifest as alternative orientations of the dichlorophenyl ring, particularly in high-temperature polymorphs.
Table 3: Theoretical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Space Group | P2₁/c (Monoclinic) |
| Unit Cell Volume | 800–900 ų |
| Hydrogen Bonds | O-H···O (2.6–2.8 Å), S-H···O (3.2–3.5 Å) |
| Torsion Angle (C-S-C) | 105–110° |
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2-sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGVRQQKMHWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347274 | |
| Record name | 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169410-39-1 | |
| Record name | 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2,5-Dichlorophenylisothiuronium Salts
In the initial step, 2,5-dichlorophenyldiazonium chloride (Formula I) reacts with thiourea in an acidic aqueous medium (pH 0–4) at 0–30°C. Copper(I) or copper(II) salts (0.01–0.03 mol per mole of diazonium salt) catalyze the formation of 2,5-dichlorophenylisothiuronium chloride (Formula II). Key parameters include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Thiourea ratio | 1.0–1.4 mol per diazonium salt | 1.25 mol |
| Reaction temperature | -10°C to +50°C | 0–30°C |
| Catalyst loading | 0.001–0.05 mol Cu²⁺ | 0.01–0.03 mol Cu²⁺ |
This step achieves near-quantitative conversion rates due to the catalytic activity of copper ions, which facilitate electron transfer during the substitution reaction.
Hydrolysis and Condensation
The isothiuronium intermediate undergoes alkaline hydrolysis (pH >7) at 60–100°C to yield 2,5-dichlorothiophenol (Formula III). Steam distillation or solvent extraction isolates the thiophenol, which then condenses with monochloroacetic acid under reflux conditions. A single-pot variation omits the isolation of Formula III, directly producing 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid (Formula IV) with 85–92% purity.
An alternative route, referenced in EP-A 67352 and VulcanChem documentation, reacts 2,5-dichlorophenyldiazonium salts directly with thioglycolic acid (HSCH₂COOH). While simpler, this method faces ecological challenges:
-
Wastewater contamination : High concentrations of residual thioglycolic acid (up to 15% v/v) require costly treatment.
-
Byproduct formation : Competing sulfonation reactions reduce yields to 65–75%, compared to 80–90% in the thiourea-based method.
The reaction occurs in aqueous HCl (1–2 M) at 5–20°C, but scalability is limited by exothermic side reactions.
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for the two primary methods:
The diazonium-thiourea method is preferred industrially due to its lower environmental impact and higher yields, despite requiring tighter temperature control.
Emerging Methodologies
Recent studies explore derivatization techniques initially developed for structurally analogous compounds. For example:
-
Isocyanate-mercaptoacetic acid coupling : Adapted from PMC3175016, this method reacts 2,5-dichlorophenyl isocyanate with mercaptoacetic acid in tetrahydrofuran (THF) at 55°C. While effective for 3,5-dichloro isomers, steric hindrance from the 2,5-substitution pattern reduces yields to 60–68% for the target compound.
-
Solid-phase catalysis : The patent EP0290886A1 describes adding inert solid particulates (e.g., silica gel) to improve copper catalyst dispersion, enhancing reaction rates by 20–25%.
Process Optimization Strategies
Catalyst Engineering
Copper(II) sulfate outperforms chloride salts due to better solubility in acidic media. Nanoparticulate CuO (10–20 nm) increases surface area, reducing catalyst loading to 0.005 mol while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
Intermediate for Dyes and Pigments
The compound serves as an important intermediate in the synthesis of vat dyes and pigments. It can be used to produce various colored compounds through reactions with other chemical agents. The synthesis process often involves the reaction of 2,5-dichlorophenyldiazonium salts with thiourea, leading to the formation of thioglycolic acids that are further processed into dyes .
Catalysis in Organic Reactions
Due to its thiol group, 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid can act as a catalyst in several organic reactions. It facilitates nucleophilic substitutions and can stabilize reaction intermediates, enhancing reaction rates and yields .
Pharmaceutical Applications
Therapeutic Uses
Research indicates that derivatives of thioglycolic acid exhibit potential therapeutic effects. For instance, studies have shown that thioglycolic acid can effectively chelate iron ions in conditions such as hemosiderosis, reducing pigmentation issues in the skin . Its antioxidant properties may also contribute to its efficacy in various dermatological treatments.
Drug Formulation
The compound's unique chemical properties allow it to be incorporated into drug formulations aimed at enhancing bioavailability and stability. Its ability to form complexes with metal ions can be utilized in drug delivery systems, improving therapeutic outcomes .
Materials Science
Polymer Chemistry
In materials science, this compound is used as a modifier or stabilizer in polymer formulations. Its incorporation into polyurethane systems enhances the mechanical properties and weather resistance of the final products. This application is particularly relevant for creating durable materials used in automotive and construction industries .
Nanomaterials Synthesis
The compound has been explored for its role in synthesizing nanomaterials. Its ability to stabilize nanoparticles during synthesis processes makes it valuable for producing nanocomposites with specific properties tailored for electronics and optics applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid with analogs differing in substitution patterns, functional groups, and reactivity.
Chlorinated Phenylacetic Acid Derivatives
Key Findings :
- Chlorine Position : The 2,5-dichloro substitution in the target compound may enhance steric hindrance compared to 3,5-dichloro analogs, affecting binding to biological targets .
- Functional Group Impact : The absence of the thiol group in 2-(2,5-Dichlorophenyl)acetic acid reduces its redox reactivity and metal-chelating capacity compared to the mercapto variant .
Mercapto-Functionalized Analogs
Key Findings :
- Thiol Reactivity: The target compound’s thiol group enables disulfide bond formation, a trait shared with mercaptosuccinic acid but absent in non-thiolated analogs .
Research Implications and Data Gaps
- Structural Uniqueness: The 2,5-dichloro-thiolacetic acid structure is underrepresented in the literature compared to its 3,5-dichloro or non-thiolated analogs. Further studies on its crystallography and solubility are needed.
- Potential Applications: Based on analogs like mercaptosuccinic acid (antioxidant) and N-(2,5-Dimethoxyphenyl)-2-mercaptoacetamide (enzyme inhibition), the target compound may serve in drug design or material science .
Biological Activity
2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid, also known as mercaptoacetic acid derivative, is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group that significantly influences its reactivity and biological properties. The presence of the mercapto group (-SH) enhances its potential for interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various assays. For instance, it has shown significant inhibition of protein denaturation in the albumin denaturation assay, which is indicative of its anti-inflammatory properties. In a comparative study, it exhibited an inhibition percentage similar to that of standard anti-inflammatory drugs like diclofenac sodium.
Cytotoxicity Studies
Cytotoxic effects have been observed in various cancer cell lines. A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 30 |
| A375 (melanoma) | 25 |
This cytotoxicity suggests potential applications in cancer therapy.
Case Studies
- Hepatotoxicity Assessment : In an animal model study, the hepatotoxic effects were assessed after administration of the compound. Elevated serum alanine aminotransferase (ALT) levels indicated liver damage at higher doses (1 mmol/kg), suggesting careful consideration for therapeutic use .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant anti-inflammatory activity comparable to established NSAIDs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the dichlorophenyl ring can significantly affect the biological activity of the compound. Electron-withdrawing groups enhance antimicrobial potency, while steric factors influence cytotoxicity against cancer cells.
Q & A
Q. Table 1: Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Propylene oxide, DMF/CH₂Cl₂, RT | 60-70% | |
| S-Alkylation | K₂CO₃, 2-mercaptoacetic acid, DMF | 45-55% |
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Melting Point Analysis : Confirms purity (lit. range 233–237°C for structurally related 5-(2,5-Dichlorophenyl)-2-furoic acid) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiol proton at δ 3.5–4.0 ppm, aromatic protons in dichlorophenyl ring at δ 7.2–7.8 ppm).
- HPLC-MS : Validates molecular weight (theoretical MW: 251.08 g/mol) and detects impurities.
Basic: How do solubility and stability profiles impact experimental design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Pre-solubilization in DMSO is recommended for biological assays.
- Stability : Thiol groups are prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes disulfide formation.
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Validate targets using orthogonal assays (e.g., SPR, ITC).
- Redox Sensitivity : Thiol oxidation alters activity. Use reducing agents (e.g., DTT) in buffers and confirm compound integrity post-assay via LC-MS .
Advanced: What computational approaches predict interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Screen against Rho kinase or myosin light chain phosphatase (MLCP) using AutoDock Vina. Prioritize poses with hydrogen bonding to catalytic residues (e.g., Asp156 in Rho kinase) .
- MD Simulations : Assess binding stability (100 ns simulations in GROMACS) to evaluate conformational changes in the target protein.
Advanced: How can purification methods be optimized to address byproduct formation during synthesis?
Methodological Answer:
Common byproducts include disulfide dimers or unreacted intermediates. Strategies:
Q. Table 2: Byproduct Identification and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Disulfide dimer | Thiol oxidation during storage | Add 1% TCEP to reaction mix |
| Unreacted intermediate | Incomplete alkylation | Reflux with excess thiol acid |
Advanced: How do steric and electronic effects of the 2,5-dichlorophenyl group influence reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
